(5-Chloro-2-methylphenyl)methanol CAS number 58966-29-3 properties
(5-Chloro-2-methylphenyl)methanol CAS number 58966-29-3 properties
An In-depth Technical Guide to (5-Chloro-2-methylphenyl)methanol (CAS: 58966-29-3)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate (5-Chloro-2-methylphenyl)methanol. It delves into its core properties, synthesis, applications, analytical profile, and safety protocols, providing a holistic understanding of this versatile compound.
Introduction and Strategic Importance
(5-Chloro-2-methylphenyl)methanol, also identified as 5-chloro-2-methylbenzyl alcohol, is an organic compound with the chemical formula C₈H₉ClO.[1][2] It belongs to the class of substituted benzyl alcohols, featuring a benzene ring substituted with a chloro group, a methyl group, and a hydroxymethyl group. This molecule serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules.[1] Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a precursor for active pharmaceutical ingredients (APIs) and pesticides.[1] The specific arrangement of its functional groups allows for diverse chemical modifications, making it a valuable component in the organic chemist's toolbox for creating novel compounds with desired biological activities.[1]
Physicochemical and Computed Properties
A clear understanding of the physicochemical properties of (5-Chloro-2-methylphenyl)methanol is fundamental for its application in synthesis and process development. The properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 58966-29-3 | [2] |
| Molecular Formula | C₈H₉ClO | [1][2] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| Synonyms | 5-chloro-2-methylbenzyl alcohol, (5-Chloro-2-methyl-phenyl)-methanol, 3-Chloro-6-methylbenzyl alcohol | [2][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)CO | [2] |
| InChI Key | CLISNAPODOSINO-UHFFFAOYSA-N | [2][3] |
Synthesis and Reactivity
(5-Chloro-2-methylphenyl)methanol is typically synthesized via the reduction of its corresponding aldehyde, 5-Chloro-2-methylbenzaldehyde (CAS 58966-34-0). This transformation is a standard procedure in organic chemistry, often employing reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
Synthetic Pathway Overview
Caption: Synthesis of (5-Chloro-2-methylphenyl)methanol.
Experimental Protocol: Reduction of 5-Chloro-2-methylbenzaldehyde
-
Dissolution: Dissolve 5-Chloro-2-methylbenzaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to control the exothermic reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition prevents a rapid, uncontrolled reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any excess NaBH₄.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude (5-Chloro-2-methylphenyl)methanol by column chromatography or recrystallization to obtain the final product with high purity.
Key Applications in Research and Development
The utility of (5-Chloro-2-methylphenyl)methanol stems from its ability to act as a versatile intermediate.
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceuticals.[1] The chloro and methyl substituents on the phenyl ring can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity to biological targets.[4] Medicinal chemists utilize this scaffold to build more complex molecules for developing new drugs.[1]
-
Agrochemical Production : In the agrochemical sector, it serves as a precursor for creating compounds used in pesticides and other agricultural chemicals, contributing to crop protection.[1]
-
Asymmetric Synthesis : The compound can be employed as a chiral auxiliary in asymmetric synthesis. This is vital for producing enantiomerically pure compounds, a critical requirement for many modern pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect.[1]
-
Antimicrobial Agent : (5-Chloro-2-methylphenyl)methanol has been recognized for its potential as an antimicrobial agent, making it a candidate for use in disinfectants and preservatives.[1]
Analytical and Spectroscopic Profile
Structural elucidation and purity assessment are critical. While specific experimental spectra for this compound are not widely published, a predicted profile based on its structure provides valuable guidance.
Spectroscopic Analysis Workflow
Caption: Logical flow for spectroscopic structural analysis.
Predicted ¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | d | 1H | Ar-H (meta to -CH₂OH) |
| ~ 7.15 | dd | 1H | Ar-H (ortho to -Cl) |
| ~ 7.10 | d | 1H | Ar-H (ortho to -CH₃) |
| ~ 4.60 | s | 2H | -CH₂OH |
| ~ 2.30 | s | 3H | -CH₃ |
| ~ 1.60 | br s | 1H | -OH |
Predicted ¹³C NMR Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.5 | Ar-C (-CH₃) |
| ~ 137.0 | Ar-C (-CH₂OH) |
| ~ 133.0 | Ar-C (-Cl) |
| ~ 130.5 | Ar-CH |
| ~ 129.0 | Ar-CH |
| ~ 126.5 | Ar-CH |
| ~ 63.0 | -CH₂OH |
| ~ 19.0 | -CH₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 850-750 | Strong | C-Cl stretch |
Safety, Handling, and Storage
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: Inferred from data for (5-Bromo-2-methylphenyl)methanol.[5]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[6][7]
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[6][7]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Fire and Disposal
-
Fire Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[6]
Conclusion
(5-Chloro-2-methylphenyl)methanol (CAS: 58966-29-3) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an essential building block for the creation of complex, high-value molecules. A thorough understanding of its analytical profile and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.
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LookChem. Cas 58966-34-0,5-Chloro-2-methylbenzaldehyde. [Link]
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BIOFOUNT. 58966-29-3|(5-Chloro-2-methylphenyl)methanol. [Link]
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Solvents & Petroleum Service, Inc. Safety Data Sheet. [Link]
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LookChem. 2-chloro-5-methylbenzyl alcohol. [Link]
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PubChem. Benzyl alcohol, p-chloro-alpha-(2-(alpha-methylphenethylamino)ethyl)-, hydrochloride. [Link]
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Methanex. Methanol Safety Data Sheet. [Link]
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Chemical Synthesis Database. (2-fluoro-5-methylphenyl)methanol. [Link]
- Derry, C. L., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016.
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube, 2024. [Link]
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Organic Syntheses. Ketone, cyclopropyl methyl. [Link]
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Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. [Link]
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PubChem. (5-Bromo-2-methylphenyl)methanol. [Link]
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